2-Chloropropane-1,3-diyl dioctanoate
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Overview
Description
2-Chloropropane-1,3-diyl dioctanoate is a chemical compound with the molecular formula C19H35ClO4 and a molecular weight of 362.932 g/mol . It is an ester formed from the reaction of 2-chloropropane-1,3-diol with octanoic acid. This compound is primarily used in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloropropane-1,3-diyl dioctanoate typically involves the esterification of 2-chloropropane-1,3-diol with octanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and efficient purification techniques, such as distillation or recrystallization, ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
2-Chloropropane-1,3-diyl dioctanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 2-chloropropane-1,3-diol and octanoic acid.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as hydroxide ions in an aqueous or alcoholic medium.
Major Products Formed
Hydrolysis: 2-chloropropane-1,3-diol and octanoic acid.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloropropane-1,3-diyl dioctanoate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Chloropropane-1,3-diyl dioctanoate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The ester bond in the compound can be hydrolyzed by esterases, releasing 2-chloropropane-1,3-diol and octanoic acid, which can then participate in various metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
1,2-Dioctanoyl-3-chloropropanediol: Another ester with similar structural features but different positional isomerism.
1,3-Dioctanoin: A compound with similar ester bonds but different functional groups.
Properties
Molecular Formula |
C19H35ClO4 |
---|---|
Molecular Weight |
362.9 g/mol |
IUPAC Name |
(2-chloro-3-octanoyloxypropyl) octanoate |
InChI |
InChI=1S/C19H35ClO4/c1-3-5-7-9-11-13-18(21)23-15-17(20)16-24-19(22)14-12-10-8-6-4-2/h17H,3-16H2,1-2H3 |
InChI Key |
CHQXDTGHVVRAPM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OCC(COC(=O)CCCCCCC)Cl |
Origin of Product |
United States |
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